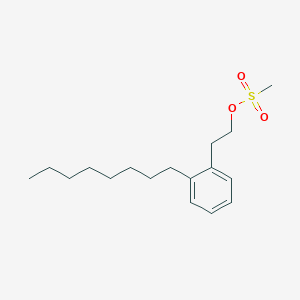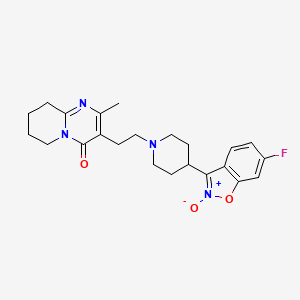
Risperidone Isoxazole-N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risperidone Isoxazole-N-oxide is a biochemical compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 . It is a derivative of risperidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder . This compound is primarily used for research purposes, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including Risperidone Isoxazole-N-oxide, typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . One common method to generate nitrile oxides is through the dehydrochlorination of geminal chloroaldoximes, which are obtained by oxidative chlorination of the corresponding oximes using reagents such as N-chlorosuccinimide (NCS), tert-Butyl hypochlorite (t-BuOCl), sodium hypochlorite (NaOCl), or Oxone .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often focus on eco-friendly and efficient processes. For instance, risperidone can be prepared by refluxing the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in a basic aqueous solution .
Análisis De Reacciones Químicas
Types of Reactions: Risperidone Isoxazole-N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for the cleavage and formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazole derivatives include nitrile oxides, hydroxylamine, and β-diketones . The reactions often require specific conditions such as basic or acidic environments to facilitate the formation of the desired products .
Major Products Formed: The major products formed from these reactions include various isoxazole derivatives, which exhibit a wide range of biological activities such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties .
Aplicaciones Científicas De Investigación
Risperidone Isoxazole-N-oxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . They are used in the development of clinically viable drugs with diverse therapeutic activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Mecanismo De Acción
The mechanism of action of Risperidone Isoxazole-N-oxide is related to its parent compound, risperidone, which is a benzisoxazole atypical antipsychotic with high 5-HT2 and dopamine-D2 receptor antagonist activity . Risperidone reduces overactivity of central mesolimbic and mesocortical pathways by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Risperidone Isoxazole-N-oxide include other isoxazole derivatives such as thiadiazole, oxadiazole, and isothiazole derivatives . These compounds share the isoxazole nucleus and exhibit a wide range of biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for the formation of various 1,3-bifunctional derivatives, making it particularly useful in synthetic chemistry and medicinal research .
Propiedades
Fórmula molecular |
C23H27FN4O3 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
Clave InChI |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)

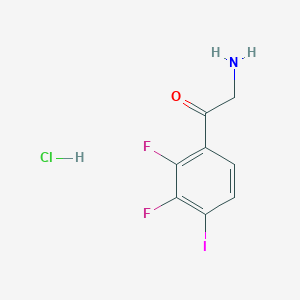
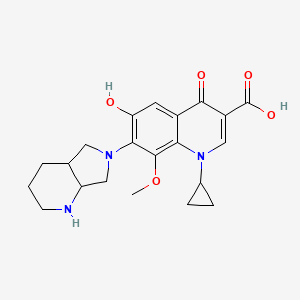
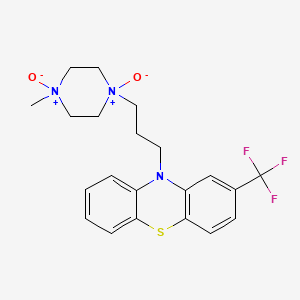
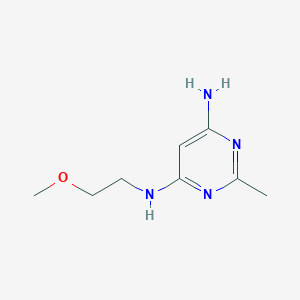
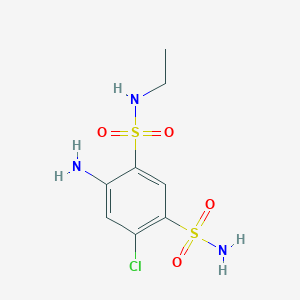
![2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol](/img/structure/B13436338.png)
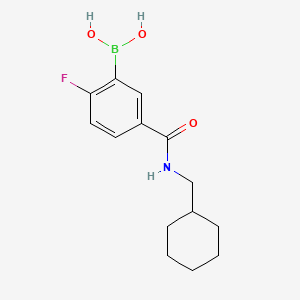
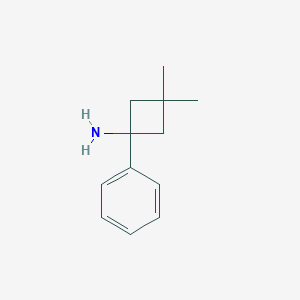
![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)
